molecular formula C19H17F3N2O4 B2801217 N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1351585-00-6

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2801217
CAS RN: 1351585-00-6
M. Wt: 394.35
InChI Key: XMRSGCOTPKCFAO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

While I was able to find some information on a related compound, “1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone”, the specific physical and chemical properties of “N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” are not available .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Antibacterial and Antifungal Properties

While specific data on the compound itself is limited, related indole derivatives have been investigated for antibacterial and antifungal effects. Further research could explore the potential of this compound in these areas .

Other Biological Activities

Indole derivatives are known to possess various biological activities:

Conclusion

The indole scaffold offers immense potential for developing novel therapeutic agents. Researchers continue to explore its diverse biological activities, making it an exciting area for further investigation . If you need more specific details or additional applications, feel free to ask!

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)28-14-7-5-13(6-8-14)24-17(26)16(25)23-11-18(27)10-9-12-3-1-2-4-15(12)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSGCOTPKCFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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